molecular formula C12H21N3O2 B7921695 N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide

Katalognummer: B7921695
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: BQUYBIRVABYGJI-KWQFWETISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidine ring, an amino acid derivative, and a cyclopropyl group, which contribute to its distinctive chemical properties and reactivity.

Eigenschaften

IUPAC Name

N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-8(13)12(17)14-6-5-11(7-14)15(9(2)16)10-3-4-10/h8,10-11H,3-7,13H2,1-2H3/t8-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUYBIRVABYGJI-KWQFWETISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC[C@@H](C1)N(C2CC2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Stereochemical Control

The compound contains two stereocenters:

  • (S)-Configuration at the α-carbon of the 2-aminopropionyl group.

  • (S)-Configuration at the pyrrolidin-3-yl position.
    Maintaining stereointegrity during acylation and cyclopropane ring formation is critical.

Functional Group Compatibility

  • The primary amine in the 2-aminopropionyl group requires protection to prevent side reactions.

  • The cyclopropyl-acetamide moiety demands regioselective amidification.

Synthetic Routes and Methodologies

Step 1: Protection of (S)-Pyrrolidin-3-amine

  • Reagents : Boc₂O (di-tert-butyl dicarbonate), THF, H₂O.

  • Conditions : 0°C to room temperature, 12 hours.

  • Outcome : N-Boc-(S)-pyrrolidin-3-amine (yield: 85–90%).

Step 2: Acylation with (S)-2-((Benzyloxycarbonyl)amino)propanoic Acid

  • Reagents : (S)-2-((Z)-amino)propanoic acid, HATU, DIPEA, DMF.

  • Conditions : 0°C, 2 hours.

  • Outcome : N-Boc-(S)-1-((S)-2-(Z-amino)propionyl)-pyrrolidin-3-amine (yield: 75%).

Step 3: Deprotection and Cyclopropyl Acetamide Formation

  • Reagents : TFA (for Boc removal), cyclopropylamine, acetyl chloride, DCM.

  • Conditions :

    • Boc deprotection: TFA/DCM (1:1), 1 hour.

    • Amidation: Acetyl chloride, DIPEA, 0°C to RT, 4 hours.

  • Outcome : Target compound (yield: 60%, enantiomeric excess >98%).

Resin Functionalization

  • Resin : Rink amide MBHA resin.

  • Coupling : Fmoc-(S)-pyrrolidin-3-amine, HBTU, HOAt, NMM.

Sequential Acylation

  • Fmoc-(S)-2-aminopropionic acid : Double coupling with DIC/OxymaPure.

  • Cyclopropylacetic acid : Activated with TBTU/NMM.

Cleavage and Purification

  • Cleavage cocktail : TFA/TIS/H₂O (95:2.5:2.5).

  • Purification : Reverse-phase HPLC (C18 column, 10–90% acetonitrile/water).

Racemic Synthesis Followed by Lipase Catalysis

  • Substrate : Racemic N-cyclopropyl-acetamide intermediate.

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours.

  • Outcome : (S)-enantiomer with 99% ee.

Comparative Analysis of Methods

Method Yield ee (%) Complexity Scalability
Chiral Pool Synthesis60%>98ModerateHigh
SPPS45%>99HighLow
Enzymatic Resolution70%99LowModerate

Key Observations :

  • Chiral pool synthesis offers scalability but requires costly Boc/Z-protected intermediates.

  • SPPS ensures high purity but is limited by resin loading capacity.

  • Enzymatic resolution is cost-effective but adds an extra step.

Critical Reaction Optimization Parameters

Solvent Systems

  • Polar aprotic solvents (DMF, DCM) enhance acylation rates.

  • THF/water mixtures improve Boc deprotection efficiency.

Catalysts and Activators

  • HATU/DIPEA : Superior for sterically hindered amide couplings.

  • TBTU : Preferred for SPPS due to reduced racemization.

Temperature Control

  • Low temperatures (0–5°C) minimize epimerization during acylation.

Industrial-Scale Considerations

  • Cost of Chiral Starters : (S)-pyrrolidin-3-amine costs ~$1,200/g (bulk), necessitating in-house resolution.

  • Waste Management : TFA usage in SPPS requires neutralization protocols.

  • Regulatory Compliance : ICH Q11 guidelines mandate validation of stereochemical integrity .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and modulation of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-methyl-acetamide
  • N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-ethyl-acetamide
  • N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-propyl-acetamide

Uniqueness

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

Biologische Aktivität

N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide is C11H20N3O2C_{11}H_{20}N_3O_2 with a molar mass of approximately 228.3 g/mol. The compound features a pyrrolidine ring, an acetamide moiety, and a cyclopropyl group, contributing to its unique pharmacological profile.

Research indicates that compounds similar to N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The inhibition of heme oxygenase-1 (HO-1) has been highlighted as a significant mechanism through which such compounds exert their effects. HO-1 is implicated in oxidative stress responses and cancer progression, making it a target for therapeutic intervention.

Anticancer Properties

Recent studies have suggested that N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide may exhibit anticancer properties. For instance, compounds structurally related to this acetamide have shown promise in inhibiting cell proliferation in various cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG) cells. The inhibition of HO-1 was associated with reduced invasiveness and modulation of vascular endothelial growth factor (VEGF) release in these models .

Enzyme Inhibition

The compound's structural characteristics suggest potential inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and type 2 diabetes management. Compounds similar to N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide have been evaluated for their DPP-IV inhibitory activity, indicating potential therapeutic applications in metabolic disorders .

Study on HO-1 Inhibition

In a study focusing on the design and evaluation of HO-1 inhibitors, compounds similar to N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide were synthesized and tested for their potency against HO-1. The results demonstrated that certain derivatives exhibited IC50 values below 8 μM, indicating strong inhibitory activity. These findings support the hypothesis that targeting HO-1 can be an effective strategy for cancer treatment .

DPP-IV Inhibition Research

Another study explored the structure–activity relationship (SAR) of DPP-IV inhibitors derived from similar acetamides. The results indicated that modifications in the chemical structure significantly influenced the inhibitory potency against DPP-IV, with some derivatives showing promising antihyperglycemic effects in animal models .

Data Tables

Compound NameTarget EnzymeIC50 Value (μM)Cancer Cell Line
Compound 7lHO-16.5U87MG
Compound 12jDPP-IV5.0Not specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for preparing N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-cyclopropyl-acetamide?

  • Methodological Answer : The synthesis of chiral amides like this compound typically involves multi-step procedures with strict stereochemical control. For example, analogous pyrrolidine-acetamide derivatives are synthesized using stepwise coupling of amino-protected intermediates under low temperatures (0–5 °C) in ethanol with catalysts like piperidine to optimize yield and enantiomeric purity . Key steps include protecting group strategies (e.g., tert-butoxycarbonyl (Boc) groups) and deprotection under acidic conditions. Purification often employs column chromatography or recrystallization to isolate the desired stereoisomer .

Q. How can researchers confirm the stereochemical configuration and purity of this compound post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying stereochemistry, particularly 1H^1H- and 13C^{13}C-NMR to analyze coupling constants and diastereotopic protons. Chiral High-Performance Liquid Chromatography (HPLC) with polarimetric detection or mass spectrometry (MS) can further validate enantiomeric purity . For example, in related pyrrolidine derivatives, NOESY experiments distinguish axial/equatorial substituents on the pyrrolidine ring .

Q. What analytical techniques are essential for characterizing physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal stability. Solubility profiles are determined via shake-flask methods in solvents like DMSO, water, or ethanol, followed by HPLC quantification. Stability under varying pH and temperature conditions is monitored using accelerated degradation studies with LC-MS to identify decomposition products .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine and cyclopropyl groups influence biological activity or receptor binding?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies on analogous compounds reveal that the (S)-configuration at the pyrrolidine and propionyl moieties enhances binding affinity to neurological targets (e.g., serotonin receptors) due to optimal spatial alignment. Computational docking studies (using software like AutoDock) combined with in vitro assays (e.g., radioligand binding) can quantify enantiomer-specific interactions . Contradictions in activity data between enantiomers should be resolved via controlled synthesis of both isomers and comparative bioassays .

Q. What strategies are effective in resolving contradictory data from biological assays (e.g., inconsistent IC50 values)?

  • Methodological Answer : Contradictions often arise from impurities or residual solvents affecting assay reproducibility. Validate compound purity using 1H^1H-NMR (integration of proton signals) and LC-MS. Replicate assays under standardized conditions (e.g., fixed cell passage number, solvent batch). For example, discrepancies in cytotoxicity data for related acetamides were traced to DMSO lot variability, resolved by using fresh solvent and blinded experimental designs .

Q. How can computational methods (e.g., DFT, molecular dynamics) predict metabolic pathways or toxicity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electron-density maps to predict sites of cytochrome P450-mediated oxidation. Molecular dynamics simulations (using AMBER or GROMACS) assess binding stability in physiological conditions. For instance, DFT studies on similar amides identified susceptible bonds to hydrolysis, guiding prodrug design .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Scaling chiral syntheses requires optimizing catalysts (e.g., chiral auxiliaries or enzymes) to minimize racemization. Continuous-flow reactors improve temperature control and mixing efficiency for sensitive intermediates. For example, a related piperidine-acetamide scale-up achieved >99% enantiomeric excess (ee) using immobilized lipases in flow systems .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.